methyl 6-chloro-2H-chromene-3-carboxylate
Description
Methyl 6-chloro-2H-chromene-3-carboxylate (CAS 68281-65-2) is a halogenated chromene derivative characterized by a chlorine substituent at the 6-position of the chromene ring and a methyl ester group at the 3-position. It is synthesized via a condensation reaction between methyl acrylate and 5-chlorosalicylaldehyde, yielding approximately 17% under optimized conditions . Its molecular formula is C₁₁H₉ClO₃, with a molecular weight of 224.64 g/mol .
Properties
IUPAC Name |
methyl 6-chloro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSWHSVZKSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377191 | |
| Record name | methyl 6-chloro-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68281-65-2 | |
| Record name | methyl 6-chloro-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2H-chromene-3-carboxylate typically involves the reaction of 6-chloro-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 6-chloro-2H-chromene-3-carboxylic acid or 6-chloro-2H-chromene-3-one.
Reduction: 6-chloro-2H-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Halogen Effects : Replacement of chlorine with bromine (e.g., methyl 6-bromo analog) increases molecular weight and alters reactivity due to bromine’s larger atomic radius and lower electronegativity .
- Ester Group Variation : Ethyl esters (e.g., ethyl 6-chloro analog) exhibit higher lipophilicity compared to methyl esters, influencing pharmacokinetic properties .
- Functional Group Additions : The introduction of a hydroxyl and oxo group (e.g., 6-chloro-7-hydroxy-2-oxo analog) enhances polarity, making the compound more water-soluble and bioactive .
Physicochemical Properties
- Solubility : Methyl esters generally exhibit lower water solubility compared to carboxylic acid derivatives (e.g., 6-chloro-7-hydroxy-2-oxo analog) due to reduced polarity .
- Thermal Stability : Chromene derivatives with electron-withdrawing groups (e.g., Cl, Br) demonstrate higher thermal stability, as evidenced by melting points exceeding 175°C for related compounds .
Biological Activity
Methyl 6-chloro-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H9ClO3
- Molecular Weight : 224.64 g/mol
- IUPAC Name : this compound
The compound features a chromene backbone with a carboxylate ester and a chlorine substituent, which are critical for its biological activity.
This compound exhibits its biological effects through several mechanisms:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
- Anticancer Properties : Research indicates that derivatives of chromenes, including this compound, may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Antioxidant Activity : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .
Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals |
Antimicrobial Studies
A study conducted on various derivatives of chromene, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy, revealing that the compound exhibited potent activity comparable to standard antibiotics.
Anticancer Research
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation in treated cells .
For example:
- A study reported a reduction in cell viability by over 50% at concentrations of 20 µM after 48 hours of treatment in breast cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the chromene structure can enhance biological activity. For instance, substituting different functional groups at the 3-position of the chromene backbone has been shown to increase anticancer potency significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
